molecular formula C8H11ClF3N3O B1396949 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1315610-08-2

3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No. B1396949
M. Wt: 257.64 g/mol
InChI Key: FBEYDTRBWPVWFJ-UHFFFAOYSA-N
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Description

“3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1315610-08-2 . It has a molecular weight of 257.64 . The IUPAC name for this compound is 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C8H11ClF3N3O . The InChI code is 1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(14-15-7)5-2-1-3-12-4-5;/h5,12H,1-4H2;1H .


Physical And Chemical Properties Analysis

The compound has a melting point of 136 - 137 degrees Celsius .

Scientific Research Applications

Chemical Stability and Rearrangement

  • 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, closely related to the compound , show interesting chemical behaviors in different conditions, including rapid rearrangements and formation of spiropyrazoline compounds under certain conditions (Kayukova et al., 2018).

Antimicrobial Activity

  • Derivatives of 1,2,4-oxadiazoles, containing piperidine, have demonstrated strong antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Krolenko et al., 2016).

Synthesis and Structural Analysis

  • The synthesis process of related 1,2,4-oxadiazole derivatives, which includes steps such as enzymatic reduction and regioselective ring-opening, highlights the compound's relevance in the development of selective receptor agonists (Hou et al., 2017).
  • N-substituted derivatives of 1,3,4-oxadiazoles, which share structural similarities, have been synthesized and assessed for their antimicrobial properties, indicating the broad potential of such compounds in pharmaceutical research (Khalid et al., 2016).

Potential Antitumor Activity

  • Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related to the compound , have shown promising antitumor activities, suggesting their potential use in cancer therapy (Maftei et al., 2016).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-piperidin-3-yl-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(14-15-7)5-2-1-3-12-4-5;/h5,12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEYDTRBWPVWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

CAS RN

1315610-08-2
Record name Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315610-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 2
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 3
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 4
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 5
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 6
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

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